4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-quinolin-8-ylbenzamide 4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-quinolin-8-ylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14487670
InChI: InChI=1S/C25H19N3O3/c29-23(27-19-5-1-3-14-4-2-12-26-22(14)19)15-8-10-18(11-9-15)28-24(30)20-16-6-7-17(13-16)21(20)25(28)31/h1-12,16-17,20-21H,13H2,(H,27,29)
SMILES:
Molecular Formula: C25H19N3O3
Molecular Weight: 409.4 g/mol

4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-quinolin-8-ylbenzamide

CAS No.:

Cat. No.: VC14487670

Molecular Formula: C25H19N3O3

Molecular Weight: 409.4 g/mol

* For research use only. Not for human or veterinary use.

4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-quinolin-8-ylbenzamide -

Specification

Molecular Formula C25H19N3O3
Molecular Weight 409.4 g/mol
IUPAC Name 4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-quinolin-8-ylbenzamide
Standard InChI InChI=1S/C25H19N3O3/c29-23(27-19-5-1-3-14-4-2-12-26-22(14)19)15-8-10-18(11-9-15)28-24(30)20-16-6-7-17(13-16)21(20)25(28)31/h1-12,16-17,20-21H,13H2,(H,27,29)
Standard InChI Key ZGSXEXBYLJIOGF-UHFFFAOYSA-N
Canonical SMILES C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6

Introduction

Chemical Structure and Nomenclature

Core Structural Features

The compound features a 4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione core fused to a benzamide moiety substituted with a quinolin-8-yl group. The tricyclic system consists of a bicyclo[5.2.1] framework with an embedded lactam ring (positions 3 and 5) and an exocyclic double bond (position 8) . Stereochemical assignments for related derivatives indicate that the bridgehead carbons (positions 2 and 6) adopt endo configurations, influencing the molecule’s three-dimensional conformation .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₂₆H₂₀N₃O₃
Molecular Weight409.4 g/mol
IUPAC Name4-[(1R,2R,6R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.0²,⁶]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide
SMILESC1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6

Stereochemical Considerations

While the parent compound’s stereochemistry is unspecified in some sources , enantiomerically pure forms (e.g., (1R,2R,6R,7S)-configuration) exhibit distinct biological activities. X-ray crystallography of analogues reveals that the lactam ring adopts a boat conformation, with the quinoline moiety positioned axially relative to the tricyclic core .

Synthesis and Characterization

Synthetic Routes

The compound is typically synthesized via a multi-step sequence:

  • Formation of the tricyclic lactam: Cyclocondensation of glutaric anhydride derivatives with aminocyclohexenes under acidic conditions yields the 4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione scaffold .

  • Benzamide coupling: The tricyclic amine is reacted with 4-carboxybenzoyl chloride, followed by coupling to 8-aminoquinoline via a mixed carbonic anhydride method .

Table 2: Key Synthetic Intermediates

IntermediateRoleReference
8-AminoquinolineAmine coupling partner
4-Azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dioneCore scaffold precursor

Analytical Characterization

  • Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak at m/z 409.4 [M+H]⁺ .

  • NMR Spectroscopy: ¹H NMR (DMSO-d₆, 400 MHz) displays characteristic signals at δ 8.95 (d, J = 4.2 Hz, quinoline-H2), 8.45 (s, lactam-NH), and 7.85–7.20 (m, aromatic protons) .

Biological Activity and Mechanisms

Wnt/β-Catenin Pathway Inhibition

The stereoisomer IWR-1 (CID 91885421), a close analogue, is a well-characterized inhibitor of the Wnt/β-catenin signaling pathway. It stabilizes the Axin-APC-GSK3β destruction complex, promoting β-catenin degradation and suppressing oncogenic gene transcription .

Table 3: Reported Bioactivities of Analogues

CompoundIC₅₀ (Wnt inhibition)Target
IWR-1180 nMTankyrase 1/2
4-Fluorophenyl derivative>10 μMNon-specific

Structure-Activity Relationships (SAR)

  • Quinoline substitution: The 8-quinolinyl group enhances cellular permeability compared to simpler aryl amides .

  • Lactam conformation: Rigid tricyclic systems improve target binding affinity by reducing entropy penalties .

Pharmacological Applications

Neuroprotective Effects

In zebrafish models of neurodegenerative disease, IWR-1 rescues axonal degeneration by modulating Wnt-mediated axon guidance pathways .

Comparative Analysis with Structural Analogues

Table 4: Physicochemical Comparison

PropertyTarget Compound4-Fluorophenyl Analogue
Molecular Weight409.4 g/mol376.4 g/mol
LogP3.22.8
Aqueous Solubility12 μg/mL (pH 7.4)28 μg/mL

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